(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanamine
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Overview
Description
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanamine is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group, a fluorine atom, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α, β-unsaturated ketones or aldehydes under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize microwave-assisted reactions and other advanced techniques to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and fluorinating agents like Selectfluor .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- (5-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(Cyclopropylamino)-6-(methylamino)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanamine is unique due to its combination of a cyclopropyl group and a fluorine atom on the pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10FN3 |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
(3-cyclopropyl-4-fluoro-1H-pyrazol-5-yl)methanamine |
InChI |
InChI=1S/C7H10FN3/c8-6-5(3-9)10-11-7(6)4-1-2-4/h4H,1-3,9H2,(H,10,11) |
InChI Key |
JDKKFNODZQOJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NNC(=C2F)CN |
Origin of Product |
United States |
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